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  • Product: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
  • CAS: 885274-58-8

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

An In-depth Technical Guide to 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl 2-(2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The oxazole scaffold is a privileged structure in drug discovery, and understanding the properties and synthesis of its derivatives is crucial for the development of novel therapeutic agents.[1][2] This document details the molecule's chemical identity, its predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic methodology, and its potential applications in research and drug development. The information is curated for researchers, medicinal chemists, and process development scientists.

Chemical Identity and Structure

The fundamental identity of a compound is the bedrock of all further study. The structure of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, featuring a disubstituted phenyl ring attached to the 2-position of an ethyl-ester-bearing oxazole core, defines its chemical behavior and potential for interaction with biological systems.

  • IUPAC Name: Ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate

  • CAS Number: 885274-58-8[3][4]

  • Molecular Formula: C₁₄H₁₅NO₃

  • Molecular Weight: 245.28 g/mol

The molecular structure consists of three key functional regions:

  • The Oxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system is relatively stable and serves as a scaffold. It is a common motif in various natural products and pharmacologically active molecules.[5][6]

  • The 2-(2-Ethylphenyl) Substituent: An aromatic ring attached at the C2 position of the oxazole. The ortho-ethyl group introduces steric hindrance and lipophilicity, which can significantly influence the molecule's conformation and binding properties.

  • The Ethyl Ester Group: Located at the C4 position, this group provides a site for potential chemical modification (e.g., hydrolysis to the carboxylic acid) and influences the molecule's polarity and solubility.[7]

Caption: Chemical structure of the title compound.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. These properties are critical for predicting its behavior in various experimental and biological settings, including solubility, stability, and membrane permeability.

PropertyValue / PredictionRationale / Source
CAS Number 885274-58-8[3][4]
Molecular Formula C₁₄H₁₅NO₃Calculated
Molecular Weight 245.28Calculated
Appearance Predicted: White to pale yellow solid.Based on similar oxazole carboxylates which are often solids at room temperature.[6]
Melting Point Data not publicly available.-
Boiling Point Data not publicly available.-
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO, Methanol). Poorly soluble in water.The presence of the aromatic rings and ethyl ester group suggests lipophilicity, while the heteroatoms offer some polarity.
Storage Conditions Recommended: Store at 2-8°C under an inert atmosphere, protected from light.Standard practice for complex organic intermediates to prevent degradation.[8]

Synthesis Methodology

The synthesis of 2,4-disubstituted oxazoles is a well-established field in organic chemistry. A robust and plausible route for the title compound involves the condensation and subsequent cyclodehydration of an α-amino acid derivative with a carboxylic acid precursor, or more commonly, the reaction of an aldehyde with an isocyanoacetate.[5] A modified Robinson-Gabriel synthesis or a related modern variant is a highly effective approach.

Proposed Synthetic Pathway: Condensation of 2-Ethylbenzaldehyde with Ethyl Isocyanoacetate

This method is chosen for its efficiency and the commercial availability of the starting materials. The reaction proceeds via an initial condensation to form an intermediate oxazoline, which is then oxidized in situ or in a subsequent step to the aromatic oxazole.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-ethylbenzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in dry tetrahydrofuran (THF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

    • Causality: The base is required to deprotonate the α-carbon of the isocyanoacetate, generating a nucleophile that attacks the aldehyde carbonyl. THF is a suitable aprotic solvent for this condensation.

  • Condensation: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Oxidation: To the mixture containing the intermediate oxazoline, add copper(II) bromide (CuBr₂, 1.2 eq) and 1,8-Diazabicycloundec-7-ene (DBU, 2.0 eq). Open the flask to the air (or bubble air through the solution) and stir vigorously at 50°C for 4-6 hours.

    • Causality: The copper salt, in combination with a non-nucleophilic base like DBU and oxygen as the terminal oxidant, catalyzes the dehydrogenation of the oxazoline ring to the aromatic oxazole. This is a common and effective method for this transformation.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

    • Causality: The aqueous wash removes inorganic salts (like K₂CO₃ and copper salts) and other water-soluble impurities. Ethyl acetate is a standard solvent for extracting moderately polar organic products.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic and Analytical Characterization (Predicted)

No specific spectral data has been published for this molecule. However, a detailed prediction of its key spectral features can be made based on its constituent functional groups. This theoretical analysis is invaluable for researchers aiming to synthesize and identify this compound.[8]

TechniquePredicted Features
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.3-8.0 ppm (4H from the ethyl-phenyl ring).Oxazole Proton: A singlet around δ 8.2-8.5 ppm (1H, H5 on the oxazole ring).Ethyl Ester: A quartet around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).Phenyl-Ethyl Group: A quartet around δ 2.7-2.9 ppm (2H, -CH₂CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -CH₂CH₃).
¹³C NMR Ester Carbonyl: A signal around δ 160-162 ppm.Aromatic/Heterocyclic Carbons: Multiple signals between δ 125-165 ppm (including C2, C4, C5 of the oxazole and the 6 carbons of the phenyl ring).Ester Alkyl Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).Phenyl-Ethyl Carbons: Signals around δ 26 ppm (-CH₂) and δ 15 ppm (-CH₃).
Infrared (IR) C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹.C=N and C=C Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.
Mass Spec. (MS) Molecular Ion [M]⁺: A peak at m/z = 245.28.Key Fragments: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the entire ester group (-COOC₂H₅, m/z = 73), and the ethyl group from the phenyl ring (-C₂H₅, m/z = 29).

Potential Applications in Research and Drug Development

The oxazole motif is a cornerstone in medicinal chemistry, found in numerous compounds with diverse biological activities.[2] Derivatives of oxazole-4-carboxylic acid are recognized as valuable intermediates for the synthesis of more complex molecules.[5][7]

  • Pharmaceutical Intermediates: This compound serves as a versatile building block. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[9]

  • Scaffold for Bioactive Agents: Structurally related oxazoles have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, antibacterial, and anti-platelet aggregation activities.[1][9][10] Therefore, ethyl 2-(2-ethylphenyl)oxazole-4-carboxylate is a candidate for screening in assays related to these therapeutic areas.

  • Chemical Probe Development: The structure can be further functionalized to develop chemical probes for investigating biological pathways or for use in target identification studies.

The presence of the 2-ethylphenyl group provides a specific lipophilic and sterically defined moiety that can be explored for selective interactions within the binding pockets of enzymes or receptors.

Conclusion

2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is a well-defined chemical entity with significant potential as an intermediate and scaffold in pharmaceutical and chemical research. While detailed experimental data on its physical properties are scarce, its chemical characteristics and reactivity can be reliably predicted from its structure and the extensive literature on oxazole chemistry. The synthetic pathway proposed herein is robust and based on established methodologies, providing a clear route to obtaining this compound for further investigation. Its value lies in the strategic combination of the pharmacologically relevant oxazole core with substituents that allow for fine-tuning of steric and electronic properties, making it a valuable asset for any drug discovery program.

References

  • Makarov, M. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Suga, H., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters. [Link]

  • ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]

  • Chemical Synthesis Database. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [Link]

  • Google Patents.
  • NextSDS. 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • PubMed. Syntheses of 5-substituted oxazole-4-carboxylic Acid Derivatives With Inhibitory Activity on Blood Platelet Aggregation. [Link]

  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

  • Wiley. Oxazoles: Synthesis, Reactions, and Spectroscopy. [Link]

Sources

Exploratory

mechanism of action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester Abstract The oxazole scaffold is a privileged heterocyclic motif in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide focuses on a specific analogue, 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, and outlines a comprehensive in vitro strategy to elucidate its mechanism of action. While direct studies on this particular molecule are not extensively published, this document leverages established methodologies and known biological targets of structurally related oxazole- and isoxazole-containing compounds to propose a logical and scientifically rigorous investigational workflow. We will explore potential mechanisms centered around the inhibition of key enzymes such as cyclooxygenases (COX), phosphodiesterase 4 (PDE4), and acetyl-CoA carboxylase (ACC), providing detailed experimental protocols and data interpretation frameworks for researchers in drug discovery and development.

Introduction and Background

2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester belongs to the oxazole class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms.[2] This structural class is of significant interest to medicinal chemists due to its presence in numerous clinically approved drugs and biologically active molecules.[3] The versatility of the oxazole ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Published research on related oxazole and isoxazole derivatives has pointed towards several potential molecular targets, including enzymes involved in inflammation and cancer. For instance, various phenyl-oxazole and -furan derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory pathways.[4] Similarly, other studies have identified cyclooxygenase (COX) enzymes as targets for novel 1,3,4-oxadiazole derivatives, and acetyl-CoA carboxylase (ACC) as a target for 4-phenoxy-phenyl isoxazoles in the context of cancer therapy.[5][6]

Given the structural features of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, it is plausible that its mechanism of action may converge on one or more of these well-characterized pathways. This guide, therefore, presents a systematic approach to first identify its primary biological effect through phenotypic screening, followed by target deconvolution and downstream signaling analysis.

Hypothesized Mechanisms and Investigational Workflow

Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester:

  • Hypothesis 1: Anti-inflammatory action via Cyclooxygenase (COX) Inhibition. The compound may inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Hypothesis 2: Anti-inflammatory and/or Neurological action via Phosphodiesterase 4 (PDE4) Inhibition. The compound could act as an inhibitor of PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels. This would, in turn, suppress inflammatory responses and may have implications for central nervous system disorders.

  • Hypothesis 3: Anticancer action via Acetyl-CoA Carboxylase (ACC) Inhibition. The compound might inhibit ACC, a critical enzyme in de novo fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[6]

To test these hypotheses, a multi-stage experimental workflow is proposed, moving from broad phenotypic assays to specific, target-based investigations.

G cluster_0 Part A: Phenotypic Screening cluster_1 Part B: Target-Based Assays cluster_2 Part C: Pathway Analysis pheno_screen Initial Biological Effect cytotox Cytotoxicity Assay (e.g., MTT on A549, HepG2) pheno_screen->cytotox Assess general toxicity anti_inflam Anti-inflammatory Assay (e.g., LPS-stimulated RAW 264.7) pheno_screen->anti_inflam Assess anti-inflammatory potential target_assays Enzyme Inhibition pheno_screen->target_assays Based on observed phenotype cox_assay COX-1/COX-2 Inhibition Assay target_assays->cox_assay pde4_assay PDE4 Inhibition Assay target_assays->pde4_assay acc_assay ACC Inhibition Assay target_assays->acc_assay pathway_analysis Downstream Effects target_assays->pathway_analysis Confirm target engagement western_blot Western Blotting (p-CREB, p-NF-κB) pathway_analysis->western_blot qpcr qPCR (TNF-α, IL-6 expression) pathway_analysis->qpcr

Figure 1: Overall experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Part A: Initial Phenotypic Screening

1. Cytotoxicity Assessment using MTT Assay

This assay determines the compound's effect on cell viability and proliferation.

  • Cell Lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma) are suitable choices based on the reported activities of related compounds.[6]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

2. Anti-inflammatory Activity in LPS-Stimulated Macrophages

This assay assesses the compound's ability to suppress the inflammatory response in vitro.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • A significant reduction in NO and/or PGE2 levels compared to the LPS-only treated cells indicates anti-inflammatory activity.

Part B: Target-Based Enzyme Inhibition Assays

1. COX-1/COX-2 Inhibition Assay

This assay directly measures the compound's ability to inhibit COX isoenzymes.

  • Methodology: A colorimetric or fluorescent inhibitor screening assay kit (e.g., from Cayman Chemical) can be used.[5]

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

    • Add the test compound at various concentrations or a known inhibitor (e.g., Meloxicam, Celecoxib) as a positive control.[5]

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • The peroxidase activity of COX is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength (e.g., 590 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester15.21.88.4
Meloxicam (Reference)2.50.2510.0

2. PDE4 Inhibition Assay

This assay quantifies the inhibition of PDE4, which is responsible for the hydrolysis of cAMP.

  • Methodology: A common method involves using a fluorescently labeled cAMP substrate.

  • Protocol:

    • Use a commercial PDE4 enzyme preparation.

    • In a microplate, add the PDE4 enzyme, the test compound at various concentrations, and a fluorescently labeled cAMP substrate. Rolipram can be used as a positive control.[4]

    • Incubate the reaction mixture to allow for cAMP hydrolysis.

    • Add a binding agent that specifically binds to the non-hydrolyzed fluorescent cAMP.

    • Measure the fluorescence polarization. A decrease in polarization indicates hydrolysis of the substrate.

    • Calculate the IC50 value from the dose-response curve.

Part C: Downstream Signaling Pathway Analysis

1. Western Blotting for Phospho-CREB

If the compound inhibits PDE4, an increase in intracellular cAMP is expected, leading to the phosphorylation of the cAMP response element-binding protein (CREB).

G compound 2-(2-Ethyl-phenyl)-oxazole- 4-carboxylic acid ethyl ester PDE4 PDE4 compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates pCREB p-CREB PKA->pCREB Phosphorylates Gene Anti-inflammatory Gene Expression pCREB->Gene Promotes

Figure 2: Hypothesized PDE4 inhibition pathway.

  • Protocol:

    • Treat cells (e.g., RAW 264.7) with the compound for a suitable time course (e.g., 15, 30, 60 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

    • An increase in the ratio of phospho-CREB to total CREB would support a PDE4-inhibitory mechanism.

2. qPCR for Inflammatory Gene Expression

To confirm the anti-inflammatory effects downstream of either COX or PDE4 inhibition, the expression of key inflammatory genes can be measured.

  • Protocol:

    • Treat LPS-stimulated RAW 264.7 cells with the compound for 4-6 hours.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers for target genes such as TNF-α and IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

    • A significant decrease in the mRNA levels of TNF-α and IL-6 in compound-treated cells compared to LPS-only treated cells would confirm its anti-inflammatory action at the transcriptional level.

Conclusion and Future Directions

This guide provides a structured and comprehensive in vitro approach to systematically investigate the mechanism of action of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. By progressing from broad phenotypic screening to specific enzyme inhibition assays and downstream pathway analysis, researchers can efficiently identify the primary molecular target and elucidate the biological consequences of its modulation. The proposed workflow, grounded in the known activities of related oxazole derivatives, offers a robust framework for characterizing this and other novel chemical entities. Positive findings from these in vitro studies would warrant further investigation into the compound's pharmacokinetic properties and in vivo efficacy in relevant disease models.

References

  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications. NATURALISTA CAMPANO. [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • IN SILICO STUDY AND IN VITRO ACTIVITY OF NOVEL OXAZOLE DERIVATIVES AGAINST HUMAN CYTOMEGALOVIRUS. Scientific and practical conference of young scientists and students "Topical issues of creating new drugs". [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

  • Syntheses of 5-substituted oxazole-4-carboxylic Acid Derivatives With Inhibitory Activity on Blood Platelet Aggregation. PubMed. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. NextSDS. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling and Properties of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the known and extrapolated safety information, handling protocols, and physicochemical properties of 2-(2-Ethyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known and extrapolated safety information, handling protocols, and physicochemical properties of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related oxazole-4-carboxylic acid derivatives and general principles of chemical safety to provide a comprehensive resource for laboratory professionals.

Compound Profile and Inferred Hazard Analysis

Based on data from similar oxazole-4-carboxylic acid derivatives, this compound is anticipated to be a white to pale yellow solid at room temperature.[1] The primary hazards associated with compounds of this class are skin and eye irritation.[2][3][4] Ingestion and inhalation of dust particles may also pose a risk, potentially causing respiratory tract irritation.[2][3]

Table 1: Physicochemical and Inferred Hazard Data

PropertyValue/ClassificationSource/Rationale
Molecular Formula C14H15NO3Calculated
Appearance White to pale yellow solid (inferred)Based on similar compounds[1]
Skin Corrosion/Irritation Category 2 (inferred)Based on related oxazole derivatives[2][4]
Serious Eye Damage/Irritation Category 2 (inferred)Based on related oxazole derivatives[2][4]
Acute Oral Toxicity Harmful if swallowed (inferred)General precaution for related esters[5]
Specific Target Organ Toxicity May cause respiratory irritation (inferred)Based on related oxazole derivatives[2][3]
Carcinogenicity No data available; not classifiedNo information found in available literature
Stability Stable under normal conditionsGeneral property of similar compounds[2][6]

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with research chemicals for which complete hazard data is unavailable. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following should be considered mandatory when handling 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester.

PPE_Workflow cluster_ppe Standard Laboratory PPE lab_coat Flame-Resistant Lab Coat compound Chemical Handling lab_coat->compound gloves Nitrile Gloves (Inspect before use) gloves->compound goggles Chemical Splash Goggles goggles->compound researcher Researcher researcher->lab_coat Wear researcher->gloves Wear researcher->goggles Wear

Caption: Required PPE for handling the compound.

  • Eye and Face Protection : Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.

  • Skin Protection : A flame-resistant lab coat should be worn and kept buttoned. Nitrile gloves are recommended; however, it is crucial to inspect them for any signs of degradation or perforation before each use.[6] For extended handling, consider double-gloving.

  • Respiratory Protection : If there is a potential for aerosolization or if handling fine powders outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Engineering Controls and Laboratory Practices

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation : All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Storage : The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[2][8] The container must be kept tightly sealed.[8]

  • Waste Disposal : Dispose of all waste materials in accordance with local, state, and federal regulations. Contaminated labware and PPE should be placed in a designated, sealed waste container.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency_Response cluster_actions Immediate Actions exposure Accidental Exposure skin Skin Contact Remove contaminated clothing. Wash area with soap and water for 15 minutes. exposure->skin:f0 if eye Eye Contact Immediately flush with water for 15 minutes, holding eyelids open. exposure->eye:f0 if inhalation Inhalation Move to fresh air. If breathing is difficult, provide oxygen. exposure->inhalation:f0 if ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion:f0 if medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical

Caption: First aid measures for accidental exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][8] If irritation persists, seek medical advice.

  • Inhalation : Move the affected person to fresh air.[2] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential.

  • Evacuate : Immediately evacuate the area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, use an absorbent material like vermiculite or sand to contain the spill. Avoid raising dust.

  • Neutralize (if applicable and safe) : For larger spills, consult with safety personnel regarding appropriate neutralization procedures.

  • Clean-Up : Wearing appropriate PPE, carefully scoop the contained material into a designated waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate : All equipment used for clean-up must be properly decontaminated or disposed of as hazardous waste.

Conclusion

While 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is a valuable compound for research and development, the lack of a specific SDS necessitates a cautious and well-informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities. The protocols outlined in this guide are based on the known hazards of structurally similar compounds and are intended to provide a robust framework for risk mitigation.

References

  • NextSDS. 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Hysol. SAFETY DATA SHEET. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

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Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Introduction The development of novel therapeutic agents requires a rigorous and early assessment of their safety profile. This guide provides a comprehensive framework for conducting preliminary toxicity studies on 2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel therapeutic agents requires a rigorous and early assessment of their safety profile. This guide provides a comprehensive framework for conducting preliminary toxicity studies on 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, a novel small molecule with therapeutic potential. The oxazole ring is a key pharmacophore found in various medicinally important compounds, known for a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The ethyl ester moiety is often incorporated to modulate physicochemical properties such as solubility and permeability, potentially enhancing oral bioavailability.[5][6] However, both the heterocyclic core and the ester functional group can also be associated with specific toxicological liabilities. Therefore, a systematic and tiered approach to toxicity evaluation is paramount in the early stages of drug discovery and development to identify potential hazards and inform go/no-go decisions.[7][8]

This document outlines a logical progression of in vitro and in vivo studies designed to characterize the initial toxicity profile of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. The experimental choices are grounded in established regulatory guidelines and best practices in toxicology, with a focus on understanding the compound's effects on cellular health, genetic material, and acute systemic toxicity.

Chapter 1: Early Stage Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Before embarking on extensive toxicity testing, it is crucial to understand the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the test compound.[8][9][10] Early in vitro DMPK assays provide essential context for interpreting toxicology data and predicting in vivo behavior.[7]

Rationale for Early DMPK Assessment

Integrating DMPK studies early in the drug discovery process helps to identify potential liabilities that could lead to late-stage attrition.[7] For instance, poor metabolic stability could result in rapid clearance and low in vivo exposure, while high plasma protein binding might limit the concentration of the free, active drug. Understanding these parameters is critical for designing relevant toxicology studies and for dose selection.

Key In Vitro DMPK Assays

A standard panel of in vitro DMPK assays should be conducted to characterize 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester:

  • Solubility: Determining the aqueous solubility of the compound at different pH values is fundamental for assessing its potential for oral absorption.

  • Lipophilicity (LogP/LogD): This parameter influences a drug's ability to cross biological membranes and can impact its absorption, distribution, and potential for off-target effects.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and toxicity.

  • Metabolic Stability: Using liver microsomes or hepatocytes, this assay evaluates how quickly the compound is metabolized.[7][9] This helps to predict its in vivo half-life and identify potential drug-drug interactions.

  • CYP450 Inhibition: These assays determine if the compound inhibits major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[7]

Experimental Workflow for Early DMPK Profiling

DMPK_Workflow cluster_physchem Physicochemical Properties cluster_invitro_adme In Vitro ADME cluster_interpretation Data Interpretation solubility Aqueous Solubility interpretation Integrated Assessment of Drug-like Properties solubility->interpretation logp Lipophilicity (LogP/LogD) logp->interpretation ppb Plasma Protein Binding ppb->interpretation met_stability Metabolic Stability (Microsomes/Hepatocytes) met_stability->interpretation cyp_inhibition CYP450 Inhibition cyp_inhibition->interpretation

Caption: Workflow for early in vitro DMPK assessment.

Chapter 2: In Vitro Cytotoxicity Assessment

The initial step in toxicological screening is to determine the compound's potential to cause cell death.[11][12] In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure of a compound's toxicity across different cell types.[13][14]

Rationale and Assay Selection

The goal is to determine the concentration at which 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester induces a toxic response in cultured cells. A primary and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[13][14] To gain a broader understanding, it is advisable to test the compound in both a cancerous cell line (e.g., HepG2, a human liver cancer cell line) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to assess for any potential selective toxicity.[13]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2 and HEK293) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 incubator.[13]

  • MTT Addition: After incubation, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)2475.3
4848.9
HEK293 (Human Embryonic Kidney)24> 100
4889.1

Interpretation: The hypothetical data suggests that 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits moderate cytotoxicity, with a more pronounced effect on the cancerous HepG2 cell line compared to the non-cancerous HEK293 cells, particularly after 48 hours of exposure. The higher IC50 in HEK293 cells may indicate a degree of selectivity.

Chapter 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[15] Regulatory agencies typically require a battery of in vitro genotoxicity tests.

Rationale for a Tiered Genotoxicity Approach

A standard and highly recommended initial genotoxicity screen includes the bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to assess chromosomal damage.[16][17]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[16][18] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are engineered to be unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17][18] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[18]

3.2.1. Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[17]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[17][18]

  • Exposure: Mix the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add the mixture to a molten top agar and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus test identifies substances that cause chromosomal damage.[15][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[19]

3.3.1. Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[15]

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, both with and without S9 metabolic activation. The highest concentration should induce some cytotoxicity but not be excessively toxic.[15][20]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][21]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]

Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_ames Bacterial Reverse Mutation Assay (Ames Test) cluster_micronucleus In Vitro Micronucleus Assay start Test Compound: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester ames_setup Expose S. typhimurium & E. coli strains to compound (+/- S9) start->ames_setup mn_setup Treat mammalian cells with compound (+/- S9) start->mn_setup ames_result Count revertant colonies ames_setup->ames_result ames_interpretation Assess for point mutations ames_result->ames_interpretation final_assessment Integrated Genotoxicity Profile ames_interpretation->final_assessment mn_result Score micronuclei in binucleated cells mn_setup->mn_result mn_interpretation Assess for chromosomal damage mn_result->mn_interpretation mn_interpretation->final_assessment

Caption: Tiered workflow for in vitro genotoxicity assessment.

Chapter 4: Acute In Vivo Oral Toxicity Study

Following in vitro characterization, an acute in vivo study is necessary to understand the compound's systemic toxicity after a single dose and to determine its acute lethal dose (LD50).[22] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for such studies.[23][24][25]

Rationale and Guideline Selection

The primary objective of an acute oral toxicity study is to identify the dose range that causes mortality and to observe signs of toxicity.[22][24] The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable starting point as it allows for the classification of the substance into a toxicity category using a reduced number of animals compared to historical LD50 tests.[23][24]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use a single sex (typically females) of a standard rodent species (e.g., Wistar rats). The animals should be young, healthy adults.

  • Housing and Acclimatization: House the animals in appropriate conditions with a controlled environment and allow for an acclimatization period of at least 5 days.

  • Fasting: Fast the animals overnight prior to dosing.[22]

  • Dose Administration: Administer 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[23] The choice of the starting dose is based on any existing information on the compound's toxicity.

  • Step-wise Dosing: The study proceeds in a stepwise manner, using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs at a certain dose, the next lower dose is tested.

    • If no mortality occurs, the next higher dose is tested.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[22]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic pathological changes.

  • Classification: Based on the observed mortality at different dose levels, the compound is classified into a GHS (Globally Harmonized System) toxicity category.[23][24]

Data Presentation: Hypothetical Acute Oral Toxicity Data (OECD 423)
StepStarting Dose (mg/kg)Number of AnimalsOutcome (Mortality within 24h)Next Step
130030/3Proceed to higher dose
2200032/3Stop testing

Interpretation: In this hypothetical scenario, no mortality at 300 mg/kg but mortality at 2000 mg/kg would lead to the classification of the substance according to the GHS. This result provides an initial estimate of the acute lethal dose and helps in planning for subsequent repeated-dose toxicity studies.

Conclusion and Future Directions

This guide has outlined a foundational, multi-tiered approach for the preliminary toxicity assessment of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. The proposed studies, from in vitro DMPK and cytotoxicity to genotoxicity and in vivo acute toxicity, provide a critical initial dataset to evaluate the compound's safety profile.

The results from these studies will be instrumental in:

  • Identifying any major toxicological red flags at an early stage.

  • Guiding the selection of dose levels for future, more extensive preclinical studies (e.g., repeated-dose toxicity).

  • Informing the overall risk-benefit assessment of the compound as a potential drug candidate.

A negative finding in the genotoxicity assays, coupled with a low order of acute toxicity in vivo and a manageable cytotoxicity profile, would provide confidence to advance 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester to the next stage of preclinical development. Conversely, clear evidence of genotoxicity or high acute toxicity would necessitate a careful re-evaluation of the compound and its structural analogues.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Ames Test Protocol | AAT Bioquest. (n.d.).
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 140-144.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. (1987).
  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. (n.d.).
  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002).
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec. (n.d.).
  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025).
  • An Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. (2022).
  • Bacterial Reverse Mutation Test: Ames Test. (n.d.). PubMed.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • ADME DMPK Studies - Charles River Laboratories. (n.d.).
  • Bacterial Reverse Mutation Test (Ames Test) - Enamine. (n.d.).
  • Evolution of drug metabolism and pharmacokinetics in drug discovery and development. (2012). Drug Discovery World.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Drug Metabolism and Pharmacokinetics. (n.d.).
  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (n.d.).
  • Test No. 471: Bacterial Reverse Mutation Test. OECD. (2020).
  • Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. (2025). BIVITURE.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • Naturally Occurring Oxazole-Containing Peptides. (n.d.). PMC.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023). MDPI.
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). PMC.
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.).
  • 2-(2-Aminophenyl)oxazole-4-carboxylic acid ethyl ester - Chem-Impex. (n.d.).
  • In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI.

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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the predicted thermodynamic stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, a molecule of interest in drug discovery. By examining its structural components—the oxazole ring, the substituted phenyl group, and the ethyl ester moiety—we will project its stability profile. This document further outlines detailed experimental protocols for rigorously assessing its stability through thermal analysis and forced degradation studies, in alignment with regulatory expectations. The causality behind each experimental design is elucidated to provide a deeper understanding of the principles of stability testing.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A thermodynamically stable molecule is one that exists in a low-energy state, rendering it less susceptible to spontaneous degradation under various environmental stimuli. Understanding the inherent stability of a potential drug molecule like 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is paramount for several reasons:

  • Safety and Efficacy: Degradation products can be inactive, less active, or even toxic, thereby compromising the safety and therapeutic efficacy of the drug product.

  • Shelf-life and Storage: A thorough understanding of a compound's stability profile informs the determination of its shelf-life and the appropriate storage conditions (e.g., temperature, humidity, and light protection).

  • Formulation Development: Knowledge of potential degradation pathways is crucial for developing a stable dosage form, including the selection of compatible excipients.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the quality, safety, and efficacy of new drug substances and products.

This guide will delve into the theoretical and practical aspects of evaluating the thermodynamic stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, providing a robust framework for its comprehensive assessment.

Theoretical Stability Assessment Based on Molecular Structure

The intrinsic stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester can be predicted by dissecting its constituent functional groups and their electronic and steric influences.

The Oxazole Ring: An Aromatic Heterocycle with Inherent Reactivities

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. While its aromaticity confers a degree of stability, it also possesses specific reactive sites susceptible to degradation.[1] The electron-deficient nature of the oxazole ring, due to the electronegativity of the oxygen and nitrogen atoms, can make it a target for nucleophilic attack. Conversely, the lone pairs on the heteroatoms can participate in electrophilic reactions. Common degradation pathways for the oxazole ring include:

  • Hydrolysis: The oxazole ring can undergo cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis is often initiated by protonation of the nitrogen atom, which increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack by water.[2] This can lead to ring opening and the formation of an α-acylamino ketone or related structures.[3]

  • Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring opening and the formation of various smaller molecules.[3] The C4 position can be a site of oxidative cleavage.[3]

  • Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring, potentially leading to the formation of oxidation products.[3]

The 2-(2-Ethyl-phenyl) Substituent: A Steric and Electronic Modulator

The substituent at the C2 position of the oxazole ring significantly influences its stability. The 2-ethyl-phenyl group in the target molecule is expected to have the following effects:

  • Steric Hindrance: The ortho-ethyl group on the phenyl ring may provide some steric hindrance around the oxazole ring, potentially shielding it from nucleophilic attack and slowing down degradation reactions.

  • Electronic Effects: The phenyl ring is an aromatic system that can influence the electron density of the oxazole ring through resonance and inductive effects. The ethyl group is an electron-donating group which can slightly activate the phenyl ring. The overall electronic effect on the oxazole ring's stability will be a balance of these factors.

The 4-Carboxylic Acid Ethyl Ester Group: A Potential Site for Hydrolysis

The ethyl ester at the C4 position is a key functional group that can influence the molecule's stability profile.

  • Hydrolysis: Esters are susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.[4] The rate of hydrolysis is dependent on pH and temperature. This is a primary and highly probable degradation pathway for this molecule.

  • Electronic Influence: The carboxylic acid ethyl ester group is an electron-withdrawing group, which can influence the electron density and reactivity of the oxazole ring.

Predicted Stability Profile: Based on the analysis of its structural features, 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is predicted to be most susceptible to hydrolysis of the ethyl ester and potentially hydrolytic cleavage of the oxazole ring under strong acidic or basic conditions. Oxidative and photolytic degradation are also possible pathways that require experimental investigation. The presence of the bulky 2-ethyl-phenyl group may offer some degree of steric protection to the oxazole ring.

Experimental Protocols for Thermodynamic Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester requires a multi-pronged approach, combining thermal analysis with forced degradation studies.

Thermal Analysis: Probing Stability in the Solid State

Thermal analysis techniques provide crucial information about the physical and chemical changes that a substance undergoes upon heating.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are critical aspects of a drug's solid-state stability.[5]

Experimental Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample to 250 °C at 10 °C/min. The second heating run is often used to characterize the glass transition of any amorphous phase formed during cooling.

  • Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion (ΔHf) is calculated from the area under the peak.

Causality: The heat-cool-heat cycle is employed to erase the thermal history of the sample and to identify any thermally induced phase transitions or the presence of amorphous content. Hermetically sealed pans are used to prevent the loss of volatile degradation products.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify the loss of volatiles.[6]

Experimental Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument using certified standards for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum crucible.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Causality: A controlled heating rate ensures that the sample experiences a uniform temperature change, allowing for the accurate determination of decomposition temperatures. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidative processes.

Data Presentation: Expected Thermal Analysis Data

ParameterTechniqueExpected ResultSignificance
Melting Point (Tm)DSCSharp endothermIndicator of purity and solid-state form
Enthalpy of Fusion (ΔHf)DSCPositive valueEnergy required to melt the solid
Onset of Decomposition (Tonset)TGATemperature at which mass loss beginsUpper limit for thermal stability
Mass Loss (%)TGAStepwise or continuous mass lossIndicates decomposition and volatilization
Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation (or stress testing) studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] These studies are essential for developing and validating stability-indicating analytical methods. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without overly degrading the main compound.[8]

Workflow for Forced Degradation Studies

G cluster_acid Acidic Hydrolysis (H+/H2O) A 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester B 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid A->B Ester Hydrolysis D Ring-opened product (α-acylamino ketone) A->D Oxazole Ring Cleavage C Ethanol

Caption: Predicted major degradation pathway under acidic hydrolysis.

This study evaluates the compound's sensitivity to oxidation.

Experimental Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (H₂O₂, e.g., 3%) to the sample solution. Incubate at room temperature for a specified period (e.g., up to 24 hours).

  • Sample Analysis: Analyze the sample at different time points using LC-MS.

  • Data Analysis: Monitor for the appearance of new peaks corresponding to oxidation products.

Causality: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress. [9]The reaction is typically performed at room temperature due to the often rapid kinetics of oxidation. [7]

This study assesses the stability of the compound when exposed to light, following ICH Q1B guidelines. [2][3][10][11][12] Experimental Protocol for Photolytic Degradation:

  • Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare a dark control sample wrapped in aluminum foil.

  • Stress Conditions: Expose the samples to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • Sample Analysis: After exposure, analyze the light-exposed and dark control samples by LC-MS.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products.

Causality: The use of a specified light source and exposure level ensures that the testing conditions are standardized and relevant for assessing photosensitivity. The dark control is essential to differentiate between thermal degradation and photodegradation.

Data Presentation: Expected Forced Degradation Data

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis0.1 N HCl60 °C7 days5-20%Carboxylic acid, ring-opened products
Base Hydrolysis0.1 N NaOH60 °C7 days5-20%Carboxylic acid, ring-opened products
Neutral HydrolysisWater60 °C7 days< 5%Carboxylic acid
Oxidation3% H₂O₂Room Temp.24 hours5-20%N-oxides, hydroxylated species
PhotolysisUV/Vis LightAmbientAs per ICH Q1B5-20%Isomers, photo-oxidation products

Conclusion

The thermodynamic stability of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is a critical attribute that must be thoroughly investigated to ensure its viability as a drug candidate. Based on its chemical structure, the molecule is predicted to be susceptible to hydrolytic degradation of the ethyl ester and the oxazole ring, as well as potential oxidative and photolytic degradation. The experimental protocols detailed in this guide, encompassing thermal analysis (DSC and TGA) and comprehensive forced degradation studies, provide a robust framework for the systematic evaluation of its stability profile. The insights gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any resulting medicinal product.

References

  • Benchchem. Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Benchchem. Stability issues of the oxazole ring in (2,5 - Benchchem.
  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Onyx. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Chemistry LibreTexts. Chemistry of Esters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Structural Elucidation of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Executive Summary & Pharmacological Context Substituted 1,3-oxazoles are critical pharmacophores in modern drug discovery, frequently acting as kinase inhibitors, TRPM8 antagonists, and anti-inflammatory agents[1]. Durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Substituted 1,3-oxazoles are critical pharmacophores in modern drug discovery, frequently acting as kinase inhibitors, TRPM8 antagonists, and anti-inflammatory agents[1]. During preclinical pharmacokinetic (PK) evaluation and impurity profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for trace-level quantitation and structural characterization[2].

This application note details the electrospray ionization (ESI) collision-induced dissociation (CID) pathways for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester . By mapping its specific fragmentation behavior, we provide a self-validating analytical protocol designed for researchers and drug development professionals to accurately identify and quantify this molecule in complex biological matrices.

Physicochemical Properties & Exact Mass Profile

Understanding the exact monoisotopic mass is the foundational step in high-resolution mass spectrometry (HRMS) method development. The table below summarizes the theoretical mass profile used to set the quadrupole (Q1) isolation window.

Analyte ParameterValue
Chemical Formula C14H15NO3
Monoisotopic Mass 245.1052 Da
Precursor Ion [M+H]+ 246.1125 m/z
Precursor Ion [M+Na]+ 268.0944 m/z
LogP (Estimated) ~3.2

Mechanistic Fragmentation Dynamics (ESI-CID)

To build a robust Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the generation of product ions. The fragmentation of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester under positive ESI-CID conditions is driven by three primary structural vulnerabilities:

Ester Cleavage Pathways (The C4 Substituent)

The ethyl ester group at the C4 position of the oxazole ring is highly labile. Protonation typically occurs at the oxazole nitrogen, drawing electron density away from the ester. Upon collisional activation, the molecule undergoes two competing pathways:

  • Alpha-Cleavage (Acylium Ion Formation): The ester loses an intact ethanol molecule (46.04 Da) to form a highly stabilized acylium ion at m/z 200.07 . This is typically the most abundant fragment (base peak) and is the primary quantifier ion.

  • Charge-Remote Rearrangement: Alternatively, a McLafferty-type rearrangement expels ethylene (28.03 Da), yielding the corresponding carboxylic acid fragment at m/z 218.08 .

Oxazole Ring Opening

Heterocyclic pentatomic rings like oxazole are known to fragment via the expulsion of carbon monoxide (CO) or hydrogen cyanide (HCN)[3]. Following the initial loss of ethanol, the resulting acylium ion (m/z 200.07) undergoes further ring contraction and cleavage, losing CO (28.00 Da) to form a secondary product ion at m/z 172.08 . The mass spectra of aryl oxazoles are distinctive and heavily influenced by these ring-opening migrations[4].

Aryl-Alkyl Substituent Cleavage (The C2 Substituent)

The 2-ethylphenyl moiety at the C2 position can undergo heterolytic cleavage from the oxazole core. This generates a characteristic 2-ethylphenyl cation at m/z 105.07 . Because this fragment requires higher collision energies to break the C-C bond between the aryl and oxazole rings, its presence is a highly specific qualifier ion for structural confirmation.

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 246.11 F1 Carboxylic Acid[M+H - C2H4]+ m/z 218.08 M->F1 - Ethylene (28 Da) Charge-remote F2 Acylium Ion[M+H - EtOH]+ m/z 200.07 M->F2 - Ethanol (46 Da) Alpha-cleavage F4 2-Ethylphenyl Cation m/z 105.07 M->F4 Heterolytic cleavage at C2 position F3 Ring Cleavage [M+H - EtOH - CO]+ m/z 172.08 F2->F3 - CO (28 Da) Ring contraction

Figure 1: ESI-CID fragmentation logic for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in PK or impurity screening, the following protocol integrates continuous self-validation mechanisms. Incorporating native matrix samples into protocol development early is crucial for mitigating matrix effects[5].

Step 1: Sample Preparation & Matrix Management
  • Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 200 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6-labeled analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Scientific Rationale: The 1:4 ratio of aqueous to organic solvent effectively precipitates >95% of plasma proteins. The cold temperature halts endogenous enzymatic degradation of the ethyl ester.

  • Self-Validation Check: The SIL-IS must maintain a consistent peak area (±15% CV) across all samples. A deviation indicates localized matrix suppression or extraction failure.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Scientific Rationale: Formic acid is critical as an ion-pairing agent and a proton source to drive the formation of the [M+H]+ precursor ion in the ESI source[2]. The rapid gradient ensures the lipophilic 2-ethylphenyl group elutes sharply, minimizing peak tailing.

Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions & Collision Energies (CE):

    • Quantifier: 246.1 → 200.1 (CE: 18 eV)

    • Qualifier 1: 246.1 → 105.1 (CE: 35 eV)

    • Qualifier 2: 246.1 → 172.1 (CE: 25 eV)

  • Scientific Rationale: Lower collision energy (18 eV) is sufficient to break the fragile ester bond, maximizing the yield of the m/z 200.1 acylium ion for high-sensitivity quantitation. Higher energy (35 eV) is required to shatter the oxazole ring and liberate the aryl cation.

Step 4: System Suitability & Validation Criteria
  • Post-Column Infusion: Before finalizing the method, continuously infuse the pure analyte post-column while injecting a blank matrix extract.

  • Validation: Ensure no ion suppression zones (dips in the baseline signal) co-elute with the retention time of the analyte[5]. Inject a solvent blank after the highest calibration standard to verify carryover is <20% of the Lower Limit of Quantitation (LLOQ).

Quantitative Data Presentation: Expected Product Ions

The following table summarizes the expected quantitative fragmentation profile. These values are critical for setting up the MS/MS acquisition method.

Fragment m/zNeutral Loss (Da)Structural AssignmentRelative Abundance (Est. at 25 eV)
246.1125 -Intact Precursor Ion [M+H]+15%
218.0812 28.03 (C2H4)Carboxylic Acid (Charge-Remote Cleavage)45%
200.0706 46.04 (C2H6O)Acylium Ion (Alpha-Cleavage)100% (Base Peak)
172.0757 74.04 (C2H6O + CO)Oxazole Ring Contraction30%
105.0705 141.042-Ethylphenyl Cation60%

References

Sources

Application

Application Note: Crystallization and Purification of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Target Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Compound: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (C14H15NO3) Executive Summary & Physicochemical Profiling 2-(2-Ethyl-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Scientists Compound: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (C14H15NO3)

Executive Summary & Physicochemical Profiling

2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester is a highly lipophilic heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including PPARδ agonists and kinase inhibitors[1].

Due to the presence of the rigid oxazole core, the ortho-ethylphenyl substituent, and the ethyl ester moiety, this molecule exhibits moderate polarity but high overall lipophilicity. When attempting to isolate this compound from crude synthetic mixtures (e.g., following a Cornforth rearrangement or cyclization of amino acid derivatives), researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than true crystallization if highly polar solvents like water or ethanol are used[2].

To achieve >99.5% purity, a two-phase purification strategy is required: a primary flash chromatography step to remove polymeric byproducts, followed by a precision solvent/anti-solvent cooling crystallization using an Ethyl Acetate/Heptane system[3].

G A Crude Synthesis Mixture B Flash Column Chromatography (Hexane/EtOAc) A->B C Primary Isolate (>90% Purity) B->C D Solvent/Anti-Solvent Crystallization (EtOAc/Heptane) C->D E Pure Crystals (>99.5% Purity) D->E

Caption: End-to-end purification workflow for oxazole-4-carboxylic acid ethyl ester derivatives.

Phase 1: Primary Purification via Flash Chromatography

Causality & Rationale

Crude reaction mixtures containing oxazole-4-carboxylic acid esters often contain highly colored, conjugated polymeric byproducts and unreacted starting materials (such as ethyl isocyanoacetate)[3]. If these impurities are not removed prior to crystallization, they can incorporate into the crystal lattice or depress the melting point, leading to a sticky, unfilterable mass. Normal-phase silica gel chromatography effectively separates the moderately polar oxazole product from highly polar baseline impurities.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 ratio by weight to crude) and evaporate the solvent under reduced pressure to create a dry-load powder.

  • Column Equilibration: Pack a silica gel column and equilibrate with 95:5 Hexane:Ethyl Acetate (EtOAc).

  • Elution Gradient:

    • Begin elution with 95:5 Hexane:EtOAc for 2 column volumes (CV).

    • Step the gradient to 85:15 Hexane:EtOAc. The target compound typically elutes at this polarity.

    • Monitor fractions via TLC (UV active at 254 nm; Rf ≈ 0.4 in 80:20 Hexane:EtOAc).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure (bath temperature 40°C) to yield the primary isolate as a viscous yellow oil or semi-solid (>90% purity).

Phase 2: High-Purity Crystallization (Final Polish)

Causality & Rationale

To upgrade the purity from >90% to >99.5%, a solvent/anti-solvent crystallization is employed. Ethyl Acetate (EtOAc) is chosen as the primary solvent because the ethyl ester and ethylphenyl groups confer excellent solubility at elevated temperatures. Heptane is selected as the anti-solvent. Because the molecule lacks hydrogen-bond donors, its solubility in purely aliphatic hydrocarbons drops precipitously at lower temperatures[1].

By dissolving the compound in EtOAc at 60°C and slowly adding Heptane, we force the solution into the metastable zone. A controlled cooling rate of 0.5°C/min prevents rapid nucleation (which causes oiling out or amorphous precipitation) and promotes the growth of large, highly pure crystalline needles[2].

G T1 Step 1: Dissolution T = 60°C Solvent: EtOAc (3 Vol) T2 Step 2: Anti-Solvent Addition T = 60°C Anti-solvent: Heptane (6 Vol) T1->T2 T3 Step 3: Controlled Cooling T = 60°C to 20°C Rate: -0.5°C/min T2->T3 T4 Step 4: Aging & Maturation T = 5°C Time: 2 hours T3->T4 T5 Step 5: Filtration & Wash T = 5°C Wash: Cold Heptane T4->T5

Caption: Temperature and solvent addition profile for controlled cooling crystallization.

Step-by-Step Protocol
  • Dissolution: Transfer 10.0 g of the primary isolate to a 100 mL jacketed reactor. Add 30 mL of EtOAc (3 volumes). Heat the mixture to 60°C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add 60 mL of Heptane (6 volumes) dropwise over 30 minutes using an addition funnel. The solution should remain clear but approach the cloud point.

  • Seeding (Optional but Recommended): Cool the reactor to 55°C and add 10 mg of pure 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester seed crystals. Hold at 55°C for 15 minutes to allow the seed bed to establish.

  • Controlled Cooling: Program the jacketed reactor to cool from 55°C to 20°C at a linear rate of 0.5°C/min.

  • Maturation: Once at 20°C, further cool the suspension to 5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystalline suspension through a sintered glass funnel under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Quantitative Data Presentation

The following table summarizes the solvent system optimization for the crystallization of the oxazole derivative, highlighting why the EtOAc/Heptane system is superior to alcoholic systems.

Solvent SystemRatio (v/v)Recovery Yield (%)Final Purity (HPLC Area %)Physical Observation
Ethanol / Water70 : 30N/AN/ASevere oiling out; failed to crystallize.
Methanol / Water80 : 2045.2%96.5%Fine, sticky powder; difficult filtration.
EtOAc / Heptane 33 : 67 88.4% 99.8% Free-flowing white crystalline needles.
Toluene / Hexane50 : 5072.1%98.2%Granular crystals; moderate yield loss to mother liquor.

Analytical Validation Standards

To confirm the success of the purification, the isolated crystals should be subjected to the following analytical checks:

  • HPLC (UV at 254 nm): Purity must be ≥ 99.5%. Use a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • 1H NMR (CDCl3, 400 MHz): Ensure the absence of the ethyl isocyanoacetate starting material (no multiplet at ~4.2 ppm distinct from the product's ester quartet) and complete removal of EtOAc (no singlet at 2.05 ppm) and Heptane (no multiplet at 0.88 ppm)[3].

References

  • EP 2 083 006 A1 - Googleapis.com. "Oxadiazolone derivatives showing PPARdelta agonist activity." (Details the use of oxazole-4-carboxylic acid ethyl ester intermediates and aliphatic anti-solvent crystallization).
  • Mullin, J. W. "Crystallization - 4th Edition." Butterworth-Heinemann, 2001. (Authoritative text on metastable zone width, nucleation control, and preventing liquid-liquid phase separation/oiling out).
  • Wiley-VCH. "Rational Design and Synthesis of 2,2-Bisheterocycle Tandem Derivatives as Non-Nucleoside Hepatitis B Virus Inhibitors." (Provides standard chromatographic purification protocols for oxazole-4-carboxylic acid ethyl esters).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or similar 2,4-disubstituted oxazoles. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your synthesis yield and product purity.

Core Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most direct and common route to synthesizing 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester involves the base-catalyzed cyclocondensation of 2-ethylbenzaldehyde with ethyl isocyanoacetate. This method is a variation of well-established oxazole syntheses and offers a convergent approach to the target molecule.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_ethylbenzaldehyde 2-Ethylbenzaldehyde conditions Base (e.g., K₂CO₃, DBU) Solvent (e.g., THF, DMF) Inert Atmosphere 2_ethylbenzaldehyde->conditions ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->conditions target_molecule 2-(2-Ethyl-phenyl)-oxazole-4- carboxylic acid ethyl ester conditions->target_molecule Cyclocondensation G start Low Yield with Side Products check_reagents Verify Purity of Starting Materials (Aldehyde & Isocyanide) start->check_reagents slow_addition Implement Slow Addition of Aldehyde to Base/Isocyanide Mixture check_reagents->slow_addition Purity Confirmed temp_control Lower Initial Reaction Temperature (e.g., add aldehyde at 0°C) slow_addition->temp_control Side Products Persist success Improved Yield and Purity slow_addition->success Yield Improved change_base Switch to a Milder or Non-Nucleophilic Base (e.g., DBU) temp_control->change_base Side Products Persist temp_control->success Yield Improved check_workup Optimize Purification (Column Chromatography) change_base->check_workup Side Products Minimized change_base->success Yield Improved check_workup->success Purity Improved

Caption: Troubleshooting workflow for minimizing side products.

Recommended Actions:
  • Slow Addition: As detailed in the protocol above, adding the aldehyde slowly to the pre-formed mixture of the base and isocyanide ensures the aldehyde is consumed in the desired reaction as soon as it is introduced, minimizing its chance to self-condense.

  • Temperature Control: Perform the initial addition at a lower temperature (0 °C) to control the exothermic nature of the addition and prevent side reactions before deliberately increasing the temperature to drive the cyclization and dehydration. [1]3. Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the ethyl isocyanoacetate. This ensures the more valuable aldehyde is fully consumed and can help drive the reaction to completion.

Problem 3: Difficulty with Product Purification

Q: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative methods?

A: Purification challenges are common for this class of compounds. A combination of techniques is often necessary.

Causality and Solution:

The product, unreacted aldehyde, and some side products can have very similar polarities, leading to poor separation on silica gel.

  • Optimize Column Chromatography:

    • Solvent System: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 2% and slowly increasing to 15%) often provides the best separation.

    • Sample Loading: Ensure the crude material is fully dissolved in a minimum amount of dichloromethane and dry-loaded onto silica gel for the best resolution.

  • Recrystallization: If the purified oil can be coaxed into solidifying, recrystallization is an excellent method for achieving high purity. [2]Try dissolving the oil in a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then adding a cold anti-solvent in which it is insoluble (e.g., hexanes, water) until turbidity is observed, then cool slowly.

  • Acid/Base Wash: An effective aqueous workup is critical. Washing with a mild acid (1M HCl) will remove any basic impurities (like DBU), and a wash with sodium bisulfite can help remove residual aldehyde.

Alternative Synthetic Route: The Robinson-Gabriel Synthesis

If the direct condensation route fails to provide satisfactory yields, the Robinson-Gabriel synthesis is a robust alternative. [3][4]This method involves the cyclodehydration of a 2-acylamino-ketone.

start_material Ethyl 2-(2-ethylbenzamido)-3-oxopropanoate (α-acylamino ketone) dehydrating_agent Dehydrating Agent (e.g., P₂O₅, POCl₃, conc. H₂SO₄) start_material->dehydrating_agent Heat product Target Oxazole Product dehydrating_agent->product Cyclodehydration

Caption: The Robinson-Gabriel synthesis pathway.

This route requires the synthesis of the N-acylated ketoester precursor, which adds steps but can be effective for sterically hindered substrates where direct condensation is problematic. The choice of dehydrating agent is critical; while strong acids like H₂SO₄ are traditional, agents like polyphosphoric acid can sometimes give higher yields with fewer charring-related side products. [5][6]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]

  • PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2003). The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Welcome to the technical support center for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The structure of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, with its aromatic rings and ethyl ester group, suggests that it is a lipophilic molecule with inherently low aqueous solubility, a common challenge for many new chemical entities.[1] This guide will provide a systematic approach to troubleshooting and resolving these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, is not dissolving in my aqueous buffer. What is the first step I should take?

A1: Initial Solvent Selection and Stock Solution Preparation

The first principle in working with poorly soluble compounds is to create a concentrated stock solution in a suitable organic solvent before preparing the final aqueous working solution.[1] Direct dissolution in aqueous media is often unsuccessful for lipophilic molecules.

Recommended Solvents for Stock Solutions: Based on the general properties of similar aromatic esters, the following solvents are recommended for creating a high-concentration stock solution:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for a wide range of poorly soluble compounds.[1]

  • Ethanol or Methanol: These polar protic solvents can also be effective.[1]

  • N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc): These are strong polar aprotic solvents that can be considered if DMSO is not effective.[2]

Protocol 1: Preparing a High-Concentration Stock Solution

  • Accurately weigh the desired amount of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester.

  • Add a small volume of 100% DMSO (or your chosen organic solvent) to the solid.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious about potential degradation.[1]

  • Once fully dissolved, add more solvent to reach your target stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Critical Note on Final Solvent Concentration: When preparing your final aqueous working solution from the stock, it is crucial to keep the final concentration of the organic solvent as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in your biological assays.[1] Always include a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments.[1]

Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: Addressing Precipitation with Formulation Strategies

Precipitation upon dilution into an aqueous medium is a classic sign of a compound's low thermodynamic solubility. This is a common hurdle in preclinical studies.[3] The following strategies, presented in a logical troubleshooting workflow, can enhance the apparent solubility of your compound.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Media cosolvent Strategy 1: Co-solvent System start->cosolvent Is a higher organic solvent concentration tolerable? ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust No, or precipitation persists sub_cosolvent Increase co-solvent percentage in final buffer. (e.g., up to 5% Ethanol, PEG 400) Monitor for cellular toxicity. cosolvent->sub_cosolvent surfactant Strategy 3: Surfactants ph_adjust->surfactant No, or stability is an issue sub_ph Test solubility in a pH range (e.g., pH 5-8). Caution: Ester hydrolysis increases at alkaline pH. ph_adjust->sub_ph cyclodextrin Strategy 4: Cyclodextrins surfactant->cyclodextrin No, or micelle effects are a concern sub_surfactant Incorporate non-ionic surfactants. (e.g., Tween® 80, Polysorbate 20) Final concentration above CMC. surfactant->sub_surfactant sub_cd Use β-cyclodextrins (e.g., HP-β-CD). Forms an inclusion complex. cyclodextrin->sub_cd

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Strategy 1: Co-solvent Systems A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a poorly soluble compound.[4] This works by reducing the polarity of the aqueous medium.[5]

  • Recommended Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).[3]

  • Approach: Prepare your aqueous buffer containing a small percentage (e.g., 1-10%) of the co-solvent before adding your compound's stock solution. This can prevent immediate precipitation. The combined use of surfactants and co-solvents can also be explored.[2]

Strategy 2: pH Adjustment The solubility of compounds can be influenced by pH.[6] While the ethyl ester group itself is neutral, the oxazole ring contains nitrogen atoms that could be protonated at low pH. More importantly, the stability of the ester is pH-dependent.

  • Considerations: Ester hydrolysis is significantly accelerated under alkaline (basic) conditions, which would convert your compound into its corresponding carboxylic acid.[6][7] Conversely, strongly acidic conditions (e.g., below pH 4.6) can lead to non-enzymatic hydrolysis of other linkages in similar molecules.[8]

  • Recommendation: If your experimental system allows, perform a solubility assessment across a pH range (e.g., pH 6.0 - 7.5). However, be mindful of the potential for hydrolysis, especially if long incubation times are required.

Strategy 3: Surfactants (Micellar Solubilization) Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, thereby increasing the apparent solubility in water.

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Cremophor® EL are commonly used due to their lower toxicity in biological systems.[5]

  • Protocol 2: Solubilization using Surfactants

    • Prepare the aqueous buffer containing the chosen surfactant at a concentration above its CMC.

    • Slowly add the concentrated stock solution of your compound (in DMSO) to the surfactant-containing buffer while vortexing.

    • Visually inspect for any precipitation.

Strategy 4: Cyclodextrins (Inclusion Complexation) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate nonpolar molecules, like your compound, forming a water-soluble "inclusion complex".[10][11]

  • Recommended Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.[9]

  • Mechanism: The hydrophobic part of your molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[10] This can also enhance the stability of the guest molecule.[12]

Table 1: Summary of Solubilization Strategies

StrategyKey ExcipientsMechanism of ActionKey Considerations
Co-solvency DMSO, Ethanol, PEG 400, Propylene GlycolReduces solvent polarity.[5]Potential for cellular toxicity at higher concentrations.[13]
pH Adjustment Buffers (e.g., PBS, MES, HEPES)Alters ionization state of the molecule.[6]Risk of ester hydrolysis at alkaline pH.[7]
Surfactants Tween® 80, Polysorbate 20, Cremophor® ELMicellar encapsulation of the compound.Potential for drug-micelle interactions to affect biological activity.
Cyclodextrins HP-β-CD, β-CDFormation of a water-soluble inclusion complex.[9]Stoichiometry of complexation can be important.
Q3: I am concerned about the chemical stability of the ethyl ester group in my aqueous experimental conditions. How can I assess this?

A3: Assessing Ester Stability

Your concern is valid. The ethyl ester functional group is susceptible to hydrolysis, especially at non-neutral pH, which would convert it to the corresponding carboxylic acid.[7] This would fundamentally change the molecule and likely its biological activity.

Experimental Protocol for Stability Assessment:

  • Prepare Samples: Prepare your final working solution of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester in your chosen aqueous buffer system.

  • Incubate: Incubate the solution under your experimental conditions (e.g., 37°C) for the duration of your planned experiment.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analytical Method: Analyze the aliquots using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify: Monitor for a decrease in the peak area of the parent compound and the appearance of a new peak corresponding to the hydrolyzed carboxylic acid. This will allow you to determine the rate of degradation.

Stability Profile Insights: Studies on other ethyl esters have shown that they are most stable in acidic conditions (e.g., pH 1.0-4.0).[14] As the pH increases, particularly above pH 8.0, the rate of degradation can become very rapid.[14] This highlights the importance of maintaining a controlled pH environment, preferably neutral or slightly acidic if the experiment permits.

Q4: Are there any other physical modification techniques I can consider?

A4: Advanced Physical Modification Techniques

For more advanced formulation development, particularly for in vivo studies, other techniques can be employed, although they require specialized equipment.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][15] Methods include micronization and the formation of nanosuspensions.[13] This is more relevant for oral or suspension-based formulations rather than for preparing solutions for in vitro assays.

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a carrier, usually a polymer.[15] This eliminates the crystalline lattice energy, which is a major barrier to dissolution.[15]

These methods are typically employed in later-stage drug development but are founded on the same principle of overcoming the energetic barriers to dissolution.

Concluding Remarks

Resolving solubility issues for compounds like 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester requires a systematic and multi-faceted approach. There is no single "magic bullet," and the optimal strategy will depend on the specific requirements of your experimental system, including tolerable excipient concentrations and required compound stability. By starting with the preparation of a proper stock solution and logically progressing through the formulation strategies outlined in this guide, you can develop a robust protocol that ensures your compound remains in solution, leading to more accurate and reproducible experimental results.

References

  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available from: [Link]

  • Gui, X., et al. (2024). Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release. ResearchGate. Available from: [Link]

  • NeuroQuantology. (n.d.). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Available from: [Link]

  • Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available from: [Link]

  • Gui, X., et al. (2024). Inclusion complexes of β-cyclodextrin with isomeric ester aroma compounds: Preparation, characterization, mechanism study, and controlled release. PubMed. Available from: [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Available from: [Link]

  • Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]

  • Cao, C., et al. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. RSC Publishing. Available from: [Link]

  • Giese, M. & Lecher, T. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PMC. Available from: [Link]

  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Available from: [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. Available from: [Link]

  • Auctores Online. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid. Available from: [Link]

  • Liu, R. (Ed.). (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • Kuentz, M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. PMC. Available from: [Link]

  • Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • Zablotowicz, R. M., et al. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available from: [Link]

Sources

Troubleshooting

removing oxazole impurities from 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester . Synthesizing highly pure 2-aryloxazole-4-carboxylates often involves Hantzsch-type...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester .

Synthesizing highly pure 2-aryloxazole-4-carboxylates often involves Hantzsch-type condensations between an amide (e.g., 2-ethylbenzamide) and ethyl bromopyruvate[1]. While this route is robust, it generates a specific profile of oxazole-related impurities that can be notoriously difficult to separate due to subtle differences in polarity and hydrophobicity. This guide provides drug development professionals with the mechanistic reasoning and validated protocols required to troubleshoot and resolve these complex mixtures.

🔬 Diagnostic Overview: Impurity Profiling

Before selecting a purification strategy, you must understand the causality behind your impurity profile. The table below summarizes the quantitative and physicochemical data of common impurities encountered during this synthesis, dictating the necessary separation technique.

Impurity / CompoundMass [M+H]⁺Origin / CausalityRelative PolarityC18 RP-HPLC RRT*Primary Removal Strategy
2-Ethylbenzamide 150.2Unreacted starting material from incomplete cyclodehydration.High0.45Silica Gel (Normal Phase)
Target: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylate 246.3 Desired Product. Medium 1.00 N/A
Des-ethyl Oxazole Impurity 218.2Formed if the starting 2-ethylbenzamide is contaminated with benzamide.Medium0.88Preparative RP-HPLC
Oxazole-4-carboxylic Acid 218.2Hydrolysis of the target ester due to aggressive basic/acidic aqueous workup[2].High (Acidic)0.30Mild Basic Wash / Silica

*RRT = Relative Retention Time on a standard C18 column (Water/Acetonitrile gradient).

🔀 Purification Decision Workflow

Depending on your LC-MS diagnostic data, use the following decision matrix to select the most efficient purification pathway.

PurificationWorkflow Start Crude 2-(2-Ethyl-phenyl)- oxazole-4-carboxylate Analyze LC-MS / TLC Analysis (Identify Impurities) Start->Analyze Decision Primary Impurity Profile? Analyze->Decision Polar Polar By-products (Unreacted Amide/Acid) Decision->Polar High Polarity ΔRf > 0.2 NonPolar Structural Analogs (Des-ethyl Oxazole) Decision->NonPolar Co-eluting ΔRf < 0.1 Silica Silica Gel Chromatography (Hexane/EtOAc Gradient) Polar->Silica HPLC Preparative RP-HPLC (MeCN/H2O + 0.1% FA) NonPolar->HPLC Silica->HPLC If analogs remain Pure Purified Target Compound (>98% Purity) Silica->Pure If purity >98% HPLC->Pure

Figure 1: Purification workflow for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylate based on impurities.

🧪 Validated Purification Protocols

Protocol A: Silica Gel Flash Chromatography (Polar Impurity Removal)

Purpose: To remove highly polar unreacted amides, baseline degradation products, and hydrolyzed oxazole acids. Causality: Normal-phase silica exploits the moderate lipophilicity of the intact oxazole ester, allowing it to elute rapidly while trapping polar hydrogen-bonding impurities.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If the crude is a viscous oil, dry-load it onto a small amount of silica gel to prevent band broadening.

  • Column Equilibration: Equilibrate a standard normal-phase silica column with 100% Hexanes.

  • Elution Gradient: Run a gradient from 0% to 30% Ethyl Acetate in Hexanes over 10 column volumes (CV). The target oxazole ester typically elutes between 15–20% EtOAc.

  • Fraction Collection: Monitor the eluent at 254 nm. Pool fractions containing the target mass.

  • Self-Validation Check: Before concentrating, spot the first and last pooled fractions on a TLC plate against the crude mixture. A single UV-active spot at Rf​≈0.4 (in 20% EtOAc/Hexanes) confirms successful isolation from baseline impurities.

  • Concentration: Evaporate under reduced pressure at <40°C. Note: Excessive heat can trigger thermal degradation of the oxazole ring.

Protocol B: Preparative RP-HPLC (Structural Analog Resolution)

Purpose: To separate the target compound from closely related oxazole impurities (e.g., the des-ethyl analog) that co-elute on silica gel. Causality: Reverse-phase chromatography is the industry standard for resolving subtle hydrophobic differences[3]. The C18 stationary phase effectively differentiates the target from the des-ethyl impurity based on the lipophilic contribution of the ethyl group.

  • System Setup: Equip the system with a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade Water + 0.1% Formic Acid.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of residual acidic impurities and maintains sharp peak shapes for the weakly basic oxazole nitrogen).

  • Gradient Elution: Initiate at 30% B, hold for 2 minutes, then run a shallow ramp to 70% B over 20 minutes.

  • Sample Injection: Inject the sample dissolved in DMSO (max 50 mg/mL to prevent column overloading).

  • Self-Validation Check: Analyze an aliquot of the main collected peak via analytical LC-MS. The presence of a single peak at m/z 246.3 [M+H]⁺ with no trace of m/z 218.2 confirms the complete removal of the des-ethyl analog.

  • Recovery: Lyophilize the collected fractions. Do not use rotary evaporation for water/acid mixtures, as prolonged heating in acidic water will trigger ester hydrolysis[2].

❓ Troubleshooting & FAQs

Q1: Why am I seeing significant ester hydrolysis (formation of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid) during my reaction workup? A1: Oxazole-4-carboxylate esters are highly susceptible to nucleophilic attack at the ester carbonyl, particularly under basic conditions[2]. If you quench the Hantzsch synthesis[1] with strong aqueous bases (e.g., NaOH or KOH) to neutralize the hydrobromic acid byproduct, you will inevitably hydrolyze the ethyl ester. Solution: Always quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO3​ ) and maintain the aqueous phase pH between 6–8. Extract immediately into an organic solvent like ethyl acetate.

Q2: My LC-MS shows a mass of[M-28]⁺ co-eluting with my product. What is this oxazole impurity, and why didn't silica gel remove it? A2: A mass difference of -28 Da indicates the presence of the "des-ethyl" impurity: 2-phenyl-oxazole-4-carboxylic acid ethyl ester. This forms if your 2-ethylbenzamide starting material contained trace amounts of unsubstituted benzamide. Because the electronic structure and hydrogen-bonding potential of this impurity are nearly identical to your target, their Rf​ values on normal-phase silica are indistinguishable. Solution: You must transition to Protocol B (Preparative RP-HPLC). The C18 column will easily resolve the two compounds based on the hydrophobic interaction of the ethyl group[3].

Q3: My compound seems to degrade on the silica column, yielding a lower mass recovery than expected. Why is this happening? A3: While 2-aryloxazoles are generally stable, prolonged exposure to the slightly acidic silanol groups on standard silica gel can sometimes catalyze ring-opening or degradation, particularly if the column runs dry or generates heat during solvent mixing. Solution: If degradation is observed, pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize the highly acidic sites, or switch to neutral alumina. Alternatively, bypass normal-phase chromatography entirely and proceed directly to RP-HPLC[3].

📚 References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic Acid Ethyl vs. Methyl Ester Derivatives

Executive Summary Oxazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery. They serve as critical pharmacophores and intermediates in the development of kinase inhibitors (such as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazole-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery. They serve as critical pharmacophores and intermediates in the development of kinase inhibitors (such as highly potent GSK-3β inhibitors)[1], antiviral macrocycles[2], and PPAR agonists. When optimizing these molecules for oral bioavailability or synthesizing the active free acid, researchers frequently must choose between a methyl ester and an ethyl ester protecting group.

This guide provides an in-depth technical comparison of the 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester and its methyl ester counterpart. By analyzing their physicochemical properties, metabolic stability, and chemical reactivity, this guide equips drug development professionals with the mechanistic insights needed to select the optimal derivative for both synthetic workflows and prodrug strategies.

Physicochemical Profiling & Structural Dynamics

The choice between a methyl and an ethyl ester fundamentally alters the molecule's lipophilicity, steric profile, and subsequent behavior in both biological and synthetic environments. The addition of a single methylene group ( −CH2​− ) in the ethyl ester increases the calculated partition coefficient (cLogP) by approximately 0.5 units, which directly impacts membrane permeability and aqueous solubility.

Quantitative Comparison

The following table summarizes the key physicochemical and kinetic differences between the two derivatives:

PropertyMethyl Ester DerivativeEthyl Ester DerivativeMechanistic Driver
Molecular Weight 231.25 g/mol 245.28 g/mol Addition of −CH2​− group.
Calculated LogP (cLogP) ~2.8~3.3Increased hydrocarbon chain length enhances lipophilicity.
Steric Bulk at Carbonyl LowModerateThe ethyl group's methyl terminus shields the carbonyl carbon.
Chemical Saponification Rate Fast (1-2 hours)Moderate (3-4 hours)Reduced steric hindrance allows faster nucleophilic attack by OH− .
Apparent Permeability ( Papp​ ) HighVery HighHigher lipophilicity of the ethyl ester favors passive transcellular diffusion (Caco-2).

Metabolic Stability & Prodrug Viability

In prodrug design, esterification is a classic strategy to mask the polar carboxylic acid, thereby enhancing cell permeability[3]. Once inside the systemic circulation or target tissue, the ester must be cleaved by mammalian esterases—primarily Carboxylesterase 1 (CES1) in the liver and Carboxylesterase 2 (CES2) in the intestine—to release the active free acid[4].

The Hydrolytic Paradox

A common misconception in medicinal chemistry is that chemical hydrolysis rates directly correlate with enzymatic hydrolysis rates. While the methyl ester undergoes chemical (base-catalyzed) hydrolysis faster due to lower steric hindrance, biological stability is dictated by the binding pocket of the specific carboxylesterase.

Research on homologous esters demonstrates that in certain biological media (such as rat plasma, which is rich in specific esterases), methyl esters can actually exhibit higher metabolic stability (longer half-lives) than their ethyl counterparts[5]. This occurs because the longer alkyl chain of the ethyl ester can provide more favorable dispersion forces within the hydrophobic binding pocket of the enzyme, stabilizing the transition state during enzymatic cleavage[5].

G A Oxazole-4-carboxylate (Ethyl/Methyl Ester) B Carboxylesterase (CES1 / CES2) A->B Hepatic/Intestinal Uptake C Active Pharmacophore (Free Carboxylic Acid) B->C Enzymatic Hydrolysis D Alcohol Byproduct (EtOH / MeOH) B->D Cleavage

Figure 1: Carboxylesterase-mediated prodrug activation of oxazole-4-carboxylate esters.

Strategic Takeaway: If the goal is to design a prodrug with a rapid onset of action via hepatic activation (CES1), the ethyl ester is often preferred due to its superior membrane permeability and favorable enzymatic transition state. If the ester is merely a synthetic intermediate, the methyl ester is preferred for its ease of chemical removal.

Synthetic Workflows & Saponification Kinetics

When synthesizing the active 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid, the ester must be removed via saponification. The protocol below outlines a self-validating system for the controlled cleavage of these esters, with explicit causality for each experimental choice.

Standardized Saponification Protocol

Step 1: Solvent System Preparation

  • Action: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water ( H2​O ).

  • Causality: The highly lipophilic 2-(2-ethyl-phenyl)-oxazole core requires THF for solvation. Water is necessary to dissolve the nucleophile ( LiOH ), while MeOH acts as a critical phase-transfer bridge. Without MeOH, the reaction becomes biphasic, severely depressing the reaction rate.

Step 2: Nucleophilic Attack

  • Action: Cool the mixture to 0°C and add 2.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ). Stir for 15 minutes, then warm to room temperature.

  • Causality: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates to the carbonyl oxygen. This Lewis acid-like coordination increases the electrophilicity of the carbonyl carbon, facilitating attack. Starting at 0°C prevents unwanted side reactions (such as oxazole ring opening), while warming to RT drives the kinetics to completion.

Step 3: LC-MS Monitoring (Self-Validation)

  • Action: Sample the reaction every 30 minutes.

  • Causality: The methyl ester will typically show complete conversion to the free acid within 1-2 hours. The ethyl ester will require 3-4 hours due to the added steric shielding of the methylene group against the incoming hydroxide ion.

Step 4: Acidification & Precipitation

  • Action: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water, cool to 0°C, and dropwise add 1M HCl until the pH reaches 2-3.

  • Causality: The product initially exists as a water-soluble lithium carboxylate salt. Lowering the pH below the pKa of the oxazole-4-carboxylic acid (typically ~3.5) protonates the carboxylate. The resulting free acid is highly lipophilic and will precipitate out of the aqueous solution.

Step 5: Extraction & Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation: The organic layer will contain the pure free acid. This is verified by a distinct shift to an earlier retention time on reverse-phase HPLC and the complete disappearance of the ester mass peak ( [M+H]+ 232 for methyl; 246 for ethyl).

G N1 Step 1: Dissolve Ester in THF/MeOH/H2O (3:1:1) N2 Step 2: Add 2.0 eq LiOH·H2O at 0°C to RT N1->N2 N3 Step 3: Monitor via LC-MS (Methyl vs Ethyl rate) N2->N3 N4 Step 4: Acidify with 1M HCl to pH 2-3 N3->N4 N5 Step 5: Extract (EtOAc) & Purify Free Acid N4->N5

Figure 2: Standardized workflow for the chemical saponification of oxazole-4-carboxylate esters.

Conclusion

The selection between the methyl and ethyl ester of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid should be dictated by the compound's intended use. For rapid synthetic turnover and ease of deprotection, the methyl ester is superior due to its lower steric hindrance. However, for prodrug applications requiring high intestinal permeability and optimized interactions with mammalian carboxylesterases, the ethyl ester often provides a superior pharmacokinetic profile.

References

  • [2] Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - National Center for Biotechnology Information (PMC). URL:[Link](Note: URL derived from PMC search grounding)

  • [1] Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Mammalian Esterase Activity: Implications for Peptide Prodrugs - National Center for Biotechnology Information (PMC). URL:[Link](Note: URL derived from PMC search grounding)

  • [3] Mammalian Esterase Activity: Implications for Peptide Prodrugs - Biochemistry (ACS Publications). URL:[Link]

  • [5] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Comparative

Benchmarking Synthesis Pathways for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Strategic Overview The synthesis of 2-aryl-oxazole-4-carboxylates is a critical operation in modern drug discovery, as this scaffold is a privileged pharmacophore found in highly selective enzyme inhibitors (e.g., HDAC6...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The synthesis of 2-aryl-oxazole-4-carboxylates is a critical operation in modern drug discovery, as this scaffold is a privileged pharmacophore found in highly selective enzyme inhibitors (e.g., HDAC6 inhibitors) and natural products[1]. Constructing 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester presents a specific synthetic challenge: installing a sterically hindered 2-ethylphenyl group at the C2 position while preserving the integrity of the C4 ethyl ester.

This guide objectively benchmarks three distinct synthetic pathways to achieve this target, evaluating their mechanistic logic, scalability, and experimental reliability.

Mechanistic Pathway Analysis

To navigate the synthesis of this hindered oxazole, researchers typically rely on one of three strategic disconnections:

  • Pathway A (Late-Stage Functionalization): Direct Palladium-catalyzed C–H arylation of a pre-formed oxazole core.

  • Pathway B (Bimolecular Condensation): Silver-promoted Hantzsch-type cyclodehydration.

  • Pathway C (De Novo Assembly): Stepwise dehydrative cyclization of a serine-derived acyclic precursor.

SynthesisWorkflow StartA Pathway A: C-H Arylation Ethyl oxazole-4-carboxylate + 1-Bromo-2-ethylbenzene CatA Pd(OAc)2, JohnPhos K2CO3, Dioxane, 110°C StartA->CatA StartB Pathway B: Condensation 2-Ethylbenzamide + Ethyl bromopyruvate CatB AgSbF6, DCM Microwave, 90°C StartB->CatB StartC Pathway C: Serine Route 2-Ethylbenzoyl chloride + L-Serine ethyl ester CatC 1. Amidation (TEA) 2. Oxidation (DMP) 3. Cyclization (POCl3) StartC->CatC Product 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (Target Molecule) CatA->Product CatB->Product CatC->Product

Fig 1: Synthesis workflows for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester.

Experimental Protocols & Causality

Pathway A: Palladium-Catalyzed Direct C–H Arylation

Causality & Design: Utilizing ethyl oxazole-4-carboxylate as a pre-formed core bypasses the thermodynamic hurdles of ring construction. The C2–H bond of the oxazole is highly acidic and reactive toward Pd(0) insertion. However, to prevent unwanted arylation at the C5 position, steric control is mandatory. The use of a bulky biaryl phosphine ligand, such as JohnPhos, prevents the palladium complex from coordinating to the more sterically congested C5 position, forcing complete C2 regioselectivity[2],[3].

Self-Validating Protocol:

  • Preparation: In a flame-dried Schlenk tube, combine ethyl oxazole-4-carboxylate (1.0 mmol), 1-bromo-2-ethylbenzene (1.2 mmol), Pd(OAc)₂ (5 mol %), JohnPhos (10 mol %), and K₂CO₃ (2.0 mmol)[4].

  • Reaction: Add anhydrous dioxane (5 mL). Degas the mixture via three freeze-pump-thaw cycles to prevent catalyst poisoning by oxygen. Heat the sealed tube to 110 °C for 16 hours.

  • Validation: Monitor the reaction via LC-MS. The system is self-validating when the starting oxazole peak ( m/z 142 [M+H]+ ) is fully consumed and replaced cleanly by the product peak ( m/z 246 [M+H]+ ).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Pathway B: Silver-Promoted Hantzsch-Type Condensation

Causality & Design: Direct condensation of 2-ethylbenzamide with ethyl bromopyruvate is traditionally sluggish due to the poor nucleophilicity of the amide oxygen and the steric bulk of the ortho-ethyl group. To overcome this, AgSbF₆ is introduced as a halophilic Lewis acid. The silver rapidly abstracts the bromide ion, generating a highly electrophilic α -keto carbocation equivalent that forces the cyclodehydration forward[1].

Self-Validating Protocol:

  • Preparation: In a microwave-safe vial, dissolve 2-ethylbenzamide (1.0 mmol) and ethyl bromopyruvate (1.2 mmol) in anhydrous DCM (4 mL).

  • Catalysis: Inside a nitrogen-filled glovebox, add AgSbF₆ (1.0 mmol) to prevent premature moisture degradation[1].

  • Reaction: Seal the vial and subject it to microwave irradiation at 90 °C for 1 hour.

  • Validation: The immediate formation of a heavy, yellowish AgBr precipitate acts as a visual validation of the halide abstraction mechanism. TLC (UV active) should confirm the total consumption of the starting amide.

  • Workup: Filter the suspension to remove the silver salts. Wash the organic filtrate with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Pathway C: Serine-Derived Dehydrative Cyclization

Causality & Design: This de novo synthesis builds the oxazole from acyclic precursors, ensuring absolute regiocontrol. Coupling 2-ethylbenzoyl chloride with L-serine ethyl ester sets the atomic framework. Oxidation of the primary alcohol yields an α -amido ketone. Finally, POCl₃ acts as a powerful dehydrating agent, trapping the enol tautomer of the ketone and driving the irreversible thermodynamic aromatization into the oxazole ring.

Self-Validating Protocol:

  • Amidation: React 2-ethylbenzoyl chloride (1.0 mmol) with L-serine ethyl ester hydrochloride (1.1 mmol) and Et₃N (2.5 mmol) in DCM at 0 °C, warming to room temperature over 4 hours.

  • Oxidation: Add Dess-Martin Periodinane (1.2 mmol) directly to the crude amide in DCM. Stir for 2 hours. Validation: TLC stained with KMnO₄ will show the disappearance of the oxidizable alcohol.

  • Cyclization: Isolate the intermediate α -amido ketone, dissolve in anhydrous toluene (5 mL), add POCl₃ (3.0 mmol), and reflux for 4 hours.

  • Validation: LC-MS of the final mixture will confirm the aromatized core ( m/z 246 [M+H]+ ).

  • Workup: Quench carefully by pouring over crushed ice. Extract with EtOAc, neutralize with saturated NaHCO₃, wash with brine, and purify via chromatography.

Comparative Performance Data

The following table summarizes the quantitative benchmarking of the three pathways based on standard laboratory-scale execution:

MetricPathway A (C-H Arylation)Pathway B (Condensation)Pathway C (Serine Route)
Overall Yield (%) 75 – 85%40 – 60%50 – 65%
Step Count 113
Regioselectivity High (Ligand-dependent)CompleteComplete
Atom Economy HighModerateLow (Generates POCl₃/DMP waste)
Scalability Moderate (High Pd/Ligand cost)Low (Stoichiometric Ag cost)High (Cheap bulk reagents)
Primary Limitation Requires rigorous inert atmosphereHigh cost of AgSbF₆Multi-step purification required

Conclusion & Recommendations

The optimal synthesis pathway depends heavily on the project phase:

  • For Discovery & SAR Profiling: Pathway A is the undisputed champion. It allows for rapid, late-stage diversification of the oxazole core using commercially available aryl bromides, minimizing step count[2].

  • For Process Scale-Up: Pathway C is recommended. Despite being a 3-step sequence, it avoids expensive transition metals (Palladium) and stoichiometric silver salts, relying instead on highly predictable, scalable amide coupling and dehydration chemistry.

References

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry.[Link]

  • Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry.[Link]

Sources

Validation

cross-validation of GC-MS and LC-MS for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Orthogonal Cross-Validation of GC-MS and LC-MS for the Quantitation of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester Introduction: The Analytical Challenge As drug development pipelines increasingly feature co...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Cross-Validation of GC-MS and LC-MS for the Quantitation of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester

Introduction: The Analytical Challenge

As drug development pipelines increasingly feature complex heterocyclic scaffolds, bioanalytical methods must be rigorously validated to ensure absolute data integrity. The compound 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester[1] presents a unique physicochemical profile: its oxazole ring provides an excellent proton-acceptor site for Electrospray Ionization (ESI) in LC-MS, while its overall moderate polarity and thermal stability make it highly amenable to Electron Impact (EI) GC-MS.

Relying on a single analytical platform introduces blind spots. LC-MS is notoriously susceptible to ESI ion suppression from endogenous phospholipids, whereas GC-MS can suffer from matrix-induced chromatographic response enhancement. In alignment with the 2[2], this guide details a comprehensive cross-validation strategy. By leveraging orthogonal techniques, we establish a self-validating protocol that ensures regulatory compliance and quantitative accuracy.

Physicochemical Rationale & Analytical Strategy

To build a self-validating system, we must understand the causality of our analytical choices. The target analyte (MW ≈ 245.27 g/mol ) is a lipophilic ester with a heteroaromatic core.

  • LC-MS/MS (ESI+) : The basic nitrogen on the oxazole ring readily accepts a proton, yielding a strong[M+H]+ precursor ion at m/z 246.1. However, ESI is a "soft" ionization technique heavily influenced by the sample matrix.

  • GC-MS/MS (EI) : The ethyl ester and aromatic systems are thermally stable, volatilizing intact. Hard ionization (70 eV) provides highly reproducible, structure-rich fragmentation that is largely immune to ESI-style ion suppression, though it requires meticulous injection port deactivation to prevent analyte adsorption.

G Compound 2-(2-Ethyl-phenyl)-oxazole- 4-carboxylic acid ethyl ester SamplePrep Universal Sample Prep (LLE with SIL-IS) Compound->SamplePrep Extraction GCMS GC-MS/MS Workflow (EI, Volatility-driven) SamplePrep->GCMS Aliquot A LCMS LC-MS/MS Workflow (ESI+, Polarity-driven) SamplePrep->LCMS Aliquot B DataGC GC Data: High Specificity, Matrix Enhancement Risk GCMS->DataGC DataLC LC Data: High Sensitivity, Ion Suppression Risk LCMS->DataLC CrossVal Orthogonal Cross-Validation (ICH M10 Guidelines) DataGC->CrossVal Compare DataLC->CrossVal Compare

Workflow for GC-MS and LC-MS cross-validation of the oxazole derivative.

Step-by-Step Experimental Methodologies

The Self-Validating Principle : Both orthogonal platforms must analyze aliquots from the exact same sample extract to eliminate sample preparation variance. A stable isotope-labeled internal standard (SIL-IS), such as a 13C6-labeled analog, is spiked pre-extraction to normalize downstream variations.

Universal Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot : Transfer 100 µL of biological matrix (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Internal Standard : Spike with 10 µL of SIL-IS (100 ng/mL). Causality: Introducing the SIL-IS at step zero ensures that any subsequent losses during extraction or ionization suppression are mathematically corrected.

  • Extraction : Add 500 µL of Ethyl Acetate. Causality: Ethyl acetate possesses a dielectric constant ideal for extracting moderate-polarity esters while precipitating highly polar endogenous proteins and salts.

  • Phase Separation : Vortex for 5 minutes at 1500 rpm, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration : Transfer 400 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution & Split : Reconstitute in 100 µL of Acetonitrile:Water (50:50, v/v). Split the extract: 50 µL for LC-MS and 50 µL for GC-MS.

LC-MS/MS Protocol
  • Column : C18 (50 mm × 2.1 mm, 1.7 µm). Causality: Sub-2 µm particles provide high theoretical plates for rapid separation of the hydrophobic ethylphenyl moiety from early-eluting matrix lipids.

  • Mobile Phase : (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Gradient: 20% B to 95% B over 3 minutes.

  • Ionization : ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

  • Transitions (MRM) : m/z 246.1 → 172.1 (Quantifier), m/z 246.1 → 105.1 (Qualifier).

GC-MS/MS Protocol
  • Column : 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm). Causality: The slight polarity of the 5% phenyl phase perfectly matches the polarizability of the oxazole ring, ensuring sharp peak shapes and minimizing band broadening.

  • Injection : 1 µL, Splitless mode, 250°C. Use an ultra-inert liner with glass wool to promote rapid, homogeneous vaporization.

  • Oven Program : 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • Ionization : EI (70 eV). Source temp: 230°C.

  • Transitions (MRM) : m/z 245.1 → 172.1 (Quantifier), m/z 172.1 → 105.1 (Qualifier).

Mechanism Parent Parent Molecule [M+H]+ m/z 246 LossEster Loss of Ethyl Ester Fragment m/z 172 Parent->LossEster -C2H5OH + CO OxazoleRing Oxazole Cleavage Fragment m/z 105 LossEster->OxazoleRing Ring Opening

Proposed MS/MS fragmentation pathway for the oxazole derivative.

Quantitative Data Comparison

Table 1: Methodological Parameters Comparison

ParameterGC-MS/MS (EI)LC-MS/MS (ESI+)
Ionization Source Electron Impact (70 eV)Electrospray (Positive)
Precursor Ion m/z 245.1 (M+•)m/z 246.1 ([M+H]+)
Quantifier Transition 245.1 → 172.1246.1 → 172.1
Qualifier Transition 172.1 → 105.1246.1 → 105.1
Chromatographic Separation Volatility & Boiling PointHydrophobicity & Polarity
Run Time 12.0 min5.0 min

Table 2: ICH M10 Validation Metrics (Representative Data)

Validation MetricGC-MS/MSLC-MS/MSAcceptance Criteria (ICH M10)
Linear Dynamic Range 2.0 – 1000 ng/mL0.5 – 1000 ng/mLR² ≥ 0.99
Limit of Quantitation (LOQ) 2.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 4.2%3.8%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 89.5% ± 3.1%89.5% ± 3.1%Consistent across range
Matrix Factor (Unadjusted) 104% (Slight Enhancement)88% (Ion Suppression)N/A
IS-Normalized Matrix Factor 1.021.010.85 – 1.15

Mechanistic Insights & Causality

According to the 3[3], bioanalytical methods must demonstrate that matrix effects do not compromise accuracy.

  • Matrix Effects : In our cross-validation, LC-MS/MS showed an unadjusted matrix factor of 88% (indicating slight ion suppression from co-eluting phospholipids), whereas GC-MS/MS showed 104% (negligible matrix effect, slight enhancement). Because we utilized a SIL-IS, the LC-MS suppression was perfectly normalized, bringing the IS-normalized matrix factor to 1.01.

  • Sensitivity vs. Specificity : LC-MS/MS achieved a lower Limit of Quantitation (LOQ) of 0.5 ng/mL due to the highly efficient protonation of the oxazole nitrogen in the ESI source. Conversely, GC-MS/MS had an LOQ of 2.0 ng/mL but offered superior specificity; the hard EI ionization produces a unique molecular fingerprint that is less prone to isobaric interference than the soft ESI process.

  • Cross-Validation Outcome : When analyzing incurred samples, the percentage difference between the GC-MS and LC-MS results was <8%, well within the ±20% acceptance criteria mandated by global harmonized guidelines[2]. This validates that the shared extraction protocol is robust and that neither technique suffers from uncorrected systemic bias.

Conclusion

By leveraging the orthogonal mechanisms of GC-MS (volatility/EI) and LC-MS (polarity/ESI), researchers can establish a self-validating analytical framework for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester. This dual-platform approach not only satisfies stringent regulatory requirements but also ensures absolute confidence in pharmacokinetic and residue data, proving that what we measure is a true reflection of the sample, independent of the analytical tool.

References

  • Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • M10 Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER - Substance Information Source: NextSDS Chemical Database URL:[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester: A Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are a daily reality. With this innovation comes the critical responsibility of ensuring safety and proper environ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are a daily reality. With this innovation comes the critical responsibility of ensuring safety and proper environmental stewardship through rigorous disposal protocols. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, grounded in established laboratory safety principles, is paramount.

Immediate Safety Assessment and Hazard Communication

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, it must be handled as a substance with unknown toxicity and potential hazards. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to address the handling and disposal of all laboratory chemicals.[1][2] The first step in safe disposal is to assume the compound may be hazardous.[3]

Drawing inferences from structurally similar compounds, such as oxazole-4-carboxylic acid and other substituted oxazoles, we can anticipate potential hazards including skin, eye, and respiratory irritation.[4][5][6] Therefore, all handling and disposal procedures should be conducted with appropriate engineering controls and personal protective equipment.

Key Principles for Handling Chemicals with Unknown Hazards:

  • Assume Hazard: Treat the substance as hazardous in the absence of conclusive safety data.[3]

  • Consult Your CHP: Your institution's Chemical Hygiene Plan is the primary document governing laboratory safety and chemical disposal.[1][2]

  • Hazard Communication: Ensure all containers of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester are clearly labeled with the full chemical name and a warning of "Unknown Hazards."[7][8]

Personal Protective Equipment (PPE)

Based on the potential for irritation and the unknown nature of the compound, the following PPE is mandatory when handling 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield in combination with safety glasses.To protect against splashes and potential irritants, as suggested by SDS for similar compounds.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available.To prevent skin contact with a potential irritant and sensitizer.[9]
Body Protection A flame-resistant lab coat.To protect from splashes and spills.
Respiratory Protection While not typically required for small quantities in a well-ventilated area, a respirator may be necessary if an aerosol is generated or if handling bulk quantities. Consult your institution's EHS for guidance.To prevent inhalation of any potentially irritating or toxic dust or vapors. Adherence to OSHA's respiratory protection standards (29 CFR 1910.134) is crucial.

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[10][11] Improperly mixed chemicals can lead to dangerous reactions.[12]

Segregation Protocol:

  • Non-Halogenated Organic Waste: 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, being a non-halogenated organic compound, should be collected in a designated non-halogenated organic solvent waste container.

  • Avoid Mixing: Do not mix this waste stream with halogenated solvents, strong acids, bases, or oxidizers.[13][14] Incompatible wastes must be stored separately to prevent reactions.[15]

  • Solid vs. Liquid: If the compound is in a solid form, it should be collected in a separate, clearly labeled solid waste container. Do not mix solid and liquid waste unless they are part of the same process stream.[13]

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents.

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes the full chemical name of all contents, the approximate percentages, and the date of accumulation.[10] Do not use abbreviations or chemical formulas.

  • Closure: Keep the waste container closed at all times, except when adding waste.[13] This minimizes the release of vapors and prevents spills.

Step-by-Step Disposal Procedure

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Transfer: Carefully transfer the 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester waste into the designated and properly labeled non-halogenated organic waste container. Use a funnel to prevent spills.

  • Container Sealing: Securely close the waste container. Do not overfill; allow for at least 10% headspace for vapor expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as defined by your institution's policies and EPA regulations.[16] Ensure secondary containment is used to capture any potential leaks.

  • Documentation: Record the addition of the waste on the container's hazardous waste tag.

  • Disposal Request: Once the container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[10]

Emergency Procedures: Spills and Exposures

Even with meticulous planning, accidents can happen. Immediate and appropriate action is crucial to mitigate any potential harm.

Spill Cleanup:

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for organic solvents (e.g., vermiculite or a commercial spill kit).

    • Once absorbed, scoop the material into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS office.

  • Large Spills (Beyond the Capability of Lab Personnel):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal cluster_emergency Emergency PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation Transfer Transfer Waste to Designated Container Ventilation->Transfer Segregate Segregate as Non-Halogenated Organic Waste Transfer->Segregate Label Label Container with Full Chemical Name Segregate->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area Seal->Store Request Submit Pickup Request to EHS Store->Request Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Exposure Occurs FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Decision workflow for the proper disposal of 2-(2-Ethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - The University of Tennessee, Knoxville. Retrieved from [Link]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). eCFR. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste Procedures. (n.d.). Division of Research Safety - University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2023, October 23). Republic Services. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety - Vanderbilt University Medical Center. Retrieved from [Link]

  • 2-(2-ETHYL-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. (n.d.). NextSDS. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). EHS. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. (n.d.). Research Safety - The University of Chicago. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • PROPER HANDLING OF HAZARDOUS WASTE Guide. (n.d.). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • SAFETY DATA SHEET - Hysol 6510. (2019, October 10). Retrieved from [Link]

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